7-Chloro-[1]naphthaldehyde

Catalog No.
S3705726
CAS No.
116632-03-2
M.F
C11H7ClO
M. Wt
190.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-[1]naphthaldehyde

CAS Number

116632-03-2

Product Name

7-Chloro-[1]naphthaldehyde

IUPAC Name

7-chloronaphthalene-1-carbaldehyde

Molecular Formula

C11H7ClO

Molecular Weight

190.62 g/mol

InChI

InChI=1S/C11H7ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H

InChI Key

HQBCFROPFWQZIP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C=O

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C=O
  • Organic Synthesis: Due to its functional groups (aldehyde and chlorine), 7-Chloro-1-naphthaldehyde could be a reactant or intermediate in organic synthesis. Its reactive sites allow it to participate in various chemical reactions to create more complex molecules. What is organic synthesis?:
  • Material Science: Aromatic aldehydes with halogen substituents can be used in the development of new materials. The specific properties of 7-Chloro-1-naphthaldehyde, such as its reactivity and optoelectronic properties, could be of interest for researchers in this field. What is material science?:

7-Chloro-naphthaldehyde, also known as 7-chloronaphthalene-1-carbaldehyde, is a chlorinated derivative of naphthaldehyde characterized by a formyl group at position 1 of the naphthalene ring. Its molecular formula is C11_{11}H7_{7}ClO, and it has a molecular weight of approximately 190.62 g/mol. The compound exhibits unique structural features, including a chlorine atom that influences its reactivity and biological activity.

Typical of aldehydes, including:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: It can be reduced to form an alcohol.
  • Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The presence of Lewis acids can modify its photochemical behavior, facilitating cycloaddition reactions that lead to aromatic C–H functionalization products.

The synthesis of 7-Chloro-naphthaldehyde can be achieved through several methods:

  • Chlorination of Naphthalene Derivatives: Direct chlorination followed by formylation can yield the desired compound.
  • Condensation Reactions: It can also be synthesized through condensation reactions involving appropriate precursors like substituted naphthalene derivatives.

Analytical techniques such as NMR spectroscopy and single-crystal X-ray diffraction are commonly employed to characterize the synthesized compound.

7-Chloro-naphthaldehyde has various applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Research: Its derivatives are used in studies involving enzyme-catalyzed reactions and biological pathways.
  • Industrial Use: The compound may find applications in the production of dyes and pigments due to its unique chromophoric properties.

Interaction studies involving 7-Chloro-naphthaldehyde focus on its potential to form covalent bonds with nucleophilic sites on proteins and enzymes. Such interactions can alter the function of these biomolecules, providing insight into its mechanism of action in biological systems. Additionally, the chlorine atom's ability to participate in halogen bonding may affect its reactivity and interactions with other molecules.

Several compounds share structural similarities with 7-Chloro-naphthaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-naphthaldehydeChlorine at position 5Different position of chlorine affects reactivity
1-ChloronaphthaleneChlorine at position 1 without aldehydeLacks aldehyde functionality
5-Chloronaphthalene-1-carboxylic acidCarboxylic acid group instead of aldehydeEnhanced solubility and reactivity
5-Chloronaphthalene-1-methanolHydroxyl group instead of aldehydeAlcohol functionality alters interaction profiles

Uniqueness

7-Chloro-naphthaldehyde is unique due to the combination of both the chlorine atom and the aldehyde group on the naphthalene ring, which provides distinct chemical reactivity and potential biological interactions not found in other similar compounds. This dual functionality makes it a valuable target for further research in organic chemistry and pharmacology .

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

190.0185425 g/mol

Monoisotopic Mass

190.0185425 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024

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